An In-depth Technical Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
An In-depth Technical Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, a versatile building block for researchers, scientists, and professionals in drug development.
Core Chemical Properties
5-Fluoro-3-formyl-2-methoxyphenylboronic acid is a trifunctional aromatic compound featuring a boronic acid, a fluorine atom, and a formyl group. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting and boiling points have not been extensively published for this specific compound. The provided melting point is an estimate based on a structurally similar compound, 5-Fluoro-2-methoxyphenylboronic acid.
| Property | Value | Source |
| IUPAC Name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | [1] |
| CAS Number | 1072951-73-5 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1][2] |
| Molecular Weight | 197.96 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | ~144-153 °C (estimated) | [3] |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF | Inferred from similar compounds |
| LogP | 1.2021 | [1] |
Synthesis and Reactivity
The synthesis of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid can be approached through the ortho-formylation of a corresponding substituted phenylboronic acid precursor. The presence of the methoxy group activates the aromatic ring, while the fluorine and boronic acid moieties direct the regioselectivity of the formylation reaction.
General Synthetic Workflow
A plausible synthetic route involves the directed ortho-metalation and subsequent formylation of 5-fluoro-2-methoxyphenylboronic acid. This common methodology in organic synthesis allows for the precise introduction of a formyl group ortho to the methoxy substituent.
Caption: Proposed synthetic workflow for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid.
Reactivity and Key Applications
The reactivity of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid is characterized by the interplay of its three functional groups.
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Boronic Acid Group: This moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern organic synthesis for constructing biaryl and more complex molecular skeletons.[4]
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Formyl Group: The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination to introduce amine diversity, and condensation reactions to form Schiff bases or heterocyclic structures.[5]
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Fluorine Atom: The presence of fluorine can significantly influence the compound's physicochemical properties, such as acidity and lipophilicity. In the context of drug design, fluorine substitution can enhance metabolic stability, bioavailability, and binding affinity to biological targets.
Experimental Protocols
Representative Synthesis Protocol (Hypothetical)
Materials:
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5-Fluoro-2-methoxyphenylboronic acid
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Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-fluoro-2-methoxyphenylboronic acid (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for utilizing 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.
Materials:
-
5-Fluoro-3-formyl-2-methoxyphenylboronic acid
-
Aryl or heteroaryl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine 5-Fluoro-3-formyl-2-methoxyphenylboronic acid (1.2 eq), the aryl halide/triflate (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the vessel under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.
Potential Biological Activity and Signaling Pathways
While specific biological data for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid is limited, the broader class of 2-formylphenylboronic acids has garnered interest for its potential as enzyme inhibitors and antimicrobial agents.[5] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to inhibition. The formyl group can participate in forming a cyclic boronate ester, which can influence the stability and binding affinity of the inhibitor-enzyme complex.
Hypothetical Mechanism of Enzyme Inhibition
The diagram below illustrates a potential mechanism by which a 2-formylphenylboronic acid derivative could inhibit a serine protease. This is a generalized pathway based on the known reactivity of this class of compounds.
Caption: Proposed mechanism of serine protease inhibition by a 2-formylphenylboronic acid.
Conclusion
5-Fluoro-3-formyl-2-methoxyphenylboronic acid is a promising and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its unique trifunctional nature allows for diverse chemical modifications, making it a valuable tool for creating novel and complex molecules. Further research into its specific biological activities and reaction kinetics will undoubtedly expand its applications in various scientific fields.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid - CAS:1072951-73-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. iris.uniroma1.it [iris.uniroma1.it]
